
Midodrine D6 Hydrochloride
描述
Midodrine (D6 hydrochloride) is a synthetic sympathomimetic amine that acts as a vasopressor and antihypotensive agent. It is primarily used to treat conditions such as orthostatic hypotension and dysautonomia by raising blood pressure. Midodrine was approved by the United States Food and Drug Administration in 1996 and is available as a generic drug .
准备方法
合成路线与反应条件
米多君 (D6 盐酸盐) 可以通过多步合成工艺制备。 一种常见方法是将 2-氨基-1-(2,5-二甲氧基苯基) 乙醇与 N-保护的甘氨酸在 1,1'-羰基二咪唑 (CDI) 的存在下进行反应。 然后通过脱保护基团去除氨基保护基 . 该工艺效率高且成本效益好,所有中间体和试剂均不存在重大安全风险 .
工业生产方法
米多君 (D6 盐酸盐) 的工业生产遵循类似的合成路线,但在更大规模上进行。 该工艺涉及使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量。 最后一步是通过使米多君与盐酸反应形成盐酸盐 .
化学反应分析
反应类型
米多君 (D6 盐酸盐) 会发生多种类型的化学反应,包括:
还原: 还原反应不太常见,但在特定条件下可能会发生。
常用试剂和条件
主要产物
去乙酰米多君: 通过氧化形成的主要活性代谢产物.
荧光二氢鲁丁衍生物: 通过与乙酰乙酸甲酯/氧甲基进行取代反应形成.
科学研究应用
米多君 (D6 盐酸盐) 具有广泛的科学研究应用:
作用机制
米多君 (D6 盐酸盐) 是一种前药,在体内代谢生成其活性代谢产物去乙酰米多君。 去乙酰米多君作为小动脉和小静脉血管中的 α-肾上腺素受体激动剂,导致血管张力增加和血压升高 . 这种机制涉及激活 α-1 肾上腺素受体,导致血管收缩和全身血压升高 .
相似化合物的比较
类似化合物
独特性
米多君 (D6 盐酸盐) 的独特之处在于其作为 α-肾上腺素受体激动剂的特定作用,它直接增加血管张力和血压。 与作用于盐皮质激素受体的氟氢可的松或转化为去甲肾上腺素的多巴胺不同,米多君对 α-肾上腺素受体的直接作用提供了独特的作用机制 .
生物活性
Midodrine D6 hydrochloride is a deuterium-labeled derivative of midodrine, primarily recognized for its role as a vasopressor and antihypotensive agent. This compound is utilized in clinical settings to manage conditions such as orthostatic hypotension and heart failure, particularly in patients who exhibit significant blood pressure drops. The following sections provide a detailed overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1188265-43-1 |
Molecular Formula | C₁₂H₁₃D₆ClN₂O₄ |
Molecular Weight | 296.78 g/mol |
LogP | 1.7053 |
Storage Conditions | 2-8°C |
This compound's deuterium labeling allows for enhanced tracking in biological studies, facilitating pharmacokinetic and metabolic investigations.
Midodrine acts as an alpha-1 adrenergic agonist, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in patients experiencing orthostatic hypotension, where blood pressure drops upon standing. The compound's efficacy has been documented in various clinical trials, demonstrating significant improvements in blood pressure and symptoms associated with hypotension.
Clinical Applications
- Orthostatic Hypotension : this compound is primarily prescribed for patients with symptomatic orthostatic hypotension. Clinical studies have shown that it effectively increases standing systolic blood pressure and alleviates symptoms such as dizziness and syncope.
- Heart Failure Management : Recent case studies indicate that midodrine can be beneficial for patients with heart failure, especially those who are difficult to wean off intravenous vasopressors. For instance, a study involving an 81-year-old female patient demonstrated that midodrine administration allowed for the successful discontinuation of noradrenaline after several days of treatment .
Efficacy Studies
A series of clinical trials have assessed the efficacy of midodrine:
- Tilt-Table Study : A randomized, double-blind study evaluated the effects of midodrine on patients with severe symptomatic orthostatic hypotension. Results indicated that midodrine significantly delayed the onset of syncopal symptoms compared to placebo (mean time to symptoms: 1626.6 s vs. 1105.6 s; p = 0.0131) .
- Heart Failure Cohort : In a cohort study involving patients with heart failure and autonomic dysfunction, midodrine was administered at an average dose of 20.7 mg over seven weeks, resulting in improved systolic blood pressure and allowing for the initiation of guideline-directed medical therapy (GDMT) in a majority of patients .
Side Effects and Tolerability
The side effects associated with midodrine are generally mild to moderate. Commonly reported adverse effects include:
Notably, serious adverse events were rare, affirming the compound's safety profile.
Case Studies
Several case reports illustrate the practical applications of midodrine:
- Case Report on Heart Failure : An elderly patient with chronic heart failure was treated with midodrine after failing to wean off intravenous noradrenaline. The treatment led to successful stabilization without major adverse events .
- Use in Autonomic Dysfunction : A study demonstrated that midodrine improved autonomic function in heart failure patients with low systolic blood pressure, facilitating better management of their condition .
属性
IUPAC Name |
2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。